molecular formula C13H22N4O2 B2553530 Tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate CAS No. 2287340-78-5

Tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate

Cat. No. B2553530
CAS RN: 2287340-78-5
M. Wt: 266.345
InChI Key: BSKCMASDGIPWRJ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a triazole derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters, such as acetylcholine and dopamine, which play a critical role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate is its high selectivity towards specific enzymes, which makes it a useful tool in the study of various physiological processes. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate. One potential area of investigation is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory and antioxidant properties may have potential applications in the treatment of various inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of this compound in biomedical research.

Synthesis Methods

The synthesis of tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate can be achieved through various methods. One of the most commonly used methods involves the reaction of azepane with ethyl 4-azidobutanoate in the presence of copper (I) iodide as a catalyst. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product.

Scientific Research Applications

Tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit significant inhibitory activity against various enzymes and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

tert-butyl 1-(azepan-4-yl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)11-9-17(16-15-11)10-5-4-7-14-8-6-10/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCMASDGIPWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)C2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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